molecular formula C11H15ClN2 B11891893 1-(3-Chloro-phenyl)-piperidin-4-ylamine

1-(3-Chloro-phenyl)-piperidin-4-ylamine

Cat. No.: B11891893
M. Wt: 210.70 g/mol
InChI Key: VZIXOVBFQLIMME-UHFFFAOYSA-N
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Description

1-(3-Chloro-phenyl)-piperidin-4-ylamine is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

1-(3-chlorophenyl)piperidin-4-amine

InChI

InChI=1S/C11H15ClN2/c12-9-2-1-3-11(8-9)14-6-4-10(13)5-7-14/h1-3,8,10H,4-7,13H2

InChI Key

VZIXOVBFQLIMME-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC(=CC=C2)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3 Chloro Phenyl Piperidin 4 Ylamine and Analogues

Strategies for the Construction of the Piperidine (B6355638) Core

The piperidine ring is a prevalent structural motif in pharmaceuticals, and its synthesis is a well-established area of organic chemistry. mdma.ch Key strategies for constructing this saturated heterocycle include the modification of pre-existing rings and the cyclization of acyclic precursors.

One of the most direct methods for obtaining the piperidine scaffold is the hydrogenation of pyridine derivatives . This fundamental process can be achieved under various conditions, often employing transition metal catalysts like rhodium, ruthenium, or palladium. nih.govorganic-chemistry.org While effective, these methods can require harsh conditions such as high pressure and temperature. nih.gov Modern approaches have focused on developing milder conditions, such as using borane catalysts for a metal-free transfer hydrogenation. organic-chemistry.org

Intramolecular cyclization of acyclic precursors offers a versatile route to highly functionalized piperidines. These methods involve forming one or more carbon-nitrogen or carbon-carbon bonds to close the ring. Examples include:

Aza-Michael reactions , where an amine adds to an α,β-unsaturated carbonyl compound in an intramolecular fashion. nih.gov

Reductive amination of dicarbonyl compounds, which forms two C-N bonds in a single cascade.

Aza-Prins cyclization , which involves the reaction of an N-tosyl homoallylamine with a carbonyl compound, catalyzed by a Lewis acid like AlCl₃. organic-chemistry.org

Multicomponent reactions provide a highly efficient pathway to complex piperidine structures in a single step from simple starting materials. A notable example is the condensation of a nitroalkene, an amine, and an enone, which can produce substituted piperidines with excellent diastereoselectivity. nih.govacs.org

A recent innovative approach combines biocatalytic carbon-hydrogen oxidation with nickel-catalyzed radical cross-coupling to functionalize and build complex piperidines, significantly reducing the number of synthetic steps compared to traditional methods. news-medical.net

Table 1: Comparison of Piperidine Core Construction Strategies

Strategy Starting Materials Key Reagents/Catalysts Advantages Disadvantages
Pyridine Hydrogenation Pyridine or substituted pyridines H₂, Pd/C, Rh/C, Ru(II) complexes, Boranes Atom economical, direct Often requires harsh conditions, limited functional group tolerance
Intramolecular Cyclization Acyclic amino-alkenes, -diols, or -diones Metal catalysts (Pd, Au), organocatalysts, Lewis acids High control over substitution patterns Requires synthesis of specific acyclic precursors

| Multicomponent Reactions | Nitroalkenes, amines, enones | Organocatalysts | High efficiency (one-pot), complexity generation | Substrate scope can be limited |

N-Arylation Approaches for the Introduction of the Chlorophenyl Moiety

Attaching the 3-chlorophenyl group to the piperidine nitrogen is a critical step, achieved through C-N cross-coupling reactions. The most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. tandfonline.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.org Its development revolutionized the synthesis of N-aryl amines due to its broad substrate scope and high functional group tolerance. wikipedia.orgnih.gov The reaction typically employs a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand. The choice of ligand is crucial, with sterically hindered biaryl phosphine ligands (e.g., RuPhos) often providing excellent results, even for less reactive aryl chlorides. nih.gov

The Ullmann condensation is a copper-catalyzed alternative for N-arylation. tandfonline.com Historically, this reaction required harsh conditions (high temperatures), but modern protocols have been developed that use ligands to promote the catalysis at lower temperatures. tandfonline.comresearchgate.net Ligands such as 2-aminopyridine 1-oxide or benzoinoxime can facilitate the coupling of piperidine with aryl halides using copper catalysts. tandfonline.com Nickel-based catalyst systems have also been shown to be effective for the N-arylation of cyclic secondary amines with aryl chlorides. researchgate.net

Table 2: Comparison of N-Arylation Methods | Method | Catalyst System | Typical Substrates | Reaction Conditions | Key Advantages | | --- | --- | --- | --- | --- | | Buchwald-Hartwig Amination | Palladium source (e.g., Pd₂(dba)₃) + Phosphine ligand (e.g., RuPhos, BINAP) | Aryl chlorides, bromides, iodides, triflates | Base (e.g., NaOtBu), 80-110 °C | Broad scope, high functional group tolerance, milder conditions | | Ullmann Condensation | Copper source (e.g., CuI, Cu powder) + Ligand (optional) | Aryl iodides, bromides, chlorides | Base (e.g., K₃PO₄), 100-110 °C or higher | Cost-effective catalyst | Often requires higher temperatures, more limited scope than Pd-catalyzed methods | | Nickel-Catalyzed Arylation | Ni(0) source + Ligand (e.g., 2,2′-bipyridine) | Aryl chlorides | Base (e.g., LiOtBu), 130 °C | Effective for challenging aryl chlorides | Can require high temperatures |

Functionalization at the Piperidine 4-Position: Amine Installation

The introduction of the amine group at the C4 position of the piperidine ring is most commonly accomplished via reductive amination of a corresponding N-substituted 4-piperidone. This highly versatile and widely used reaction involves the condensation of the ketone with an amine source (such as ammonia or an ammonia equivalent) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. mdpi.comresearchgate.net

The choice of reducing agent is critical for the success of the reaction. Mild hydride reagents are preferred as they selectively reduce the iminium ion intermediate without reducing the starting ketone. Common reagents include:

Sodium triacetoxyborohydride (NaBH(OAc)₃) : Often the reagent of choice due to its mildness and effectiveness under slightly acidic conditions. mdpi.comnih.govchemicalbook.com

Sodium cyanoborohydride (NaBH₃CN) : Effective at acidic pH, where the iminium ion is readily formed and preferentially reduced.

An alternative route involves the Curtius rearrangement . This method can be employed starting from a carboxylic acid derivative at the 4-position, such as isonipecotate. The acid is converted to an acyl azide, which then rearranges upon heating to an isocyanate, followed by hydrolysis to yield the primary amine. nih.gov

Table 3: Methods for Amine Installation at the Piperidine 4-Position

Method Precursor Key Reagents Intermediate
Reductive Amination 4-Piperidone Amine source (e.g., NH₄OAc), NaBH(OAc)₃ or NaBH₃CN Imine/Iminium ion

| Curtius Rearrangement | 4-Carboxypiperidine (Isonipecotate derivative) | Diphenylphosphoryl azide (DPPA) or similar, heat; then hydrolysis | Acyl azide, Isocyanate |

Stereoselective Synthesis of Piperidin-4-ylamine Derivatives

Controlling the stereochemistry of substituted piperidines is crucial, as different stereoisomers can have vastly different biological activities. Asymmetric synthesis of these compounds can be achieved by establishing chirality during the ring formation or by functionalizing a prochiral piperidine derivative.

One powerful strategy is a one-pot multicomponent reaction using a chiral amine. For instance, the reaction between a nitroalkene, an enone, and a chiral amino ester can induce chirality through an exocyclic stereochemistry control mechanism, leading to enantiomerically pure substituted piperidines. nih.govacs.org

Another approach involves the diastereoselective alkylation of a chiral imine derived from a 4-piperidone. A chiral auxiliary, such as (S)-1-phenylethylamine, can be used to form a chiral imine. Deprotonation followed by alkylation proceeds diastereoselectively, and subsequent reduction of the imine yields chiral 3-alkyl-4-aminopiperidines. researchgate.net

Chemo-enzymatic methods offer a green and highly selective route. For example, a chemo-enzymatic dearomatization of activated pyridines can produce stereoenriched piperidines. This process can involve an enzymatic reduction step that proceeds with high enantioselectivity. nih.govacs.org Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has also been reported as a method to access enantioenriched 3-substituted piperidines, which can be precursors to other chiral derivatives. snnu.edu.cn

Table 4: Selected Stereoselective Synthetic Approaches

Approach Chiral Source Key Transformation Stereochemical Outcome
Multicomponent Reaction Chiral amine/amino ester Exocyclic chirality induction High diastereoselectivity and enantioselectivity (>95% ee) rsc.org
Chiral Auxiliary (S)-1-phenylethylamine Diastereoselective alkylation of a chiral imine Diastereoselective formation of cis- and trans-isomers researchgate.net
Chemo-enzymatic Cascade Ene-reductase (EneIRED) enzyme Asymmetric reduction of an enamine intermediate High enantioselectivity (e.g., 94% ee) nih.govacs.org

| Asymmetric Catalysis | Rhodium-chiral ligand complex | Asymmetric reductive Heck reaction | High enantioselectivity snnu.edu.cn |

Synthesis of Deuterium-Labeled Analogues for Metabolic and Mechanistic Studies

Deuterium-labeled compounds are indispensable tools in pharmaceutical research. symeres.com They are used as internal standards in quantitative bioanalysis (e.g., by GC-MS or LC-MS), to study drug metabolism and pharmacokinetics (DMPK), and to investigate reaction mechanisms through the kinetic isotope effect. symeres.comusask.cahwb.gov.in

The synthesis of deuterium-labeled 1-(3-chloro-phenyl)-piperidin-4-ylamine analogues can be achieved through several methods:

Use of Deuterated Reagents : A common strategy is to introduce deuterium using a deuterated reducing agent. For example, using lithium aluminum deuteride (LAD) instead of lithium aluminum hydride to reduce an amide or imide precursor can install deuterium atoms at specific positions. usask.ca Similarly, in a chemo-enzymatic synthesis, using a deuterated source like d-glucose-1-d₁ can generate a deuterated cofactor (NAD(P)D), leading to the incorporation of deuterium during the enzymatic reduction step. nih.govacs.org

Hydrogen-Deuterium Exchange (H/D Exchange) : This method involves the direct exchange of protons for deuterons on a late-stage intermediate or the final molecule. This can be catalyzed by acids, bases, or metals and is often efficient for preparing deuterated compounds. hwb.gov.in

Use of Labeled Building Blocks : The synthesis can start from a commercially available or custom-synthesized building block that already contains deuterium at the desired position(s). For example, a deuterated pyridine could be used as a starting point for the synthesis of a deuterium-incorporated piperidine core. researchgate.net

These labeling studies are crucial for understanding how a drug is processed in the body. For instance, deuterium substitution at a site of metabolic oxidation can slow down the rate of metabolism (the "deuterium effect"), which can be a strategy employed in drug design. symeres.comacs.org

Table 5: Methods for Deuterium Labeling

Method Deuterium Source Stage of Incorporation Example Application
Reductive Deuteration Lithium aluminum deuteride (LAD), Sodium borodeuteride (NaBD₄) During reduction steps (e.g., ketone, imide, ester) Labeling the piperazine ring of trifluoperazine via imide reduction usask.ca
Enzymatic Reduction Deuterated glucose (e.g., d-glucose-1-d₁) During enzymatic C=C bond reduction C-2-mono-deuteration of a piperidine ring nih.govacs.org
H/D Exchange Deuterated solvents (e.g., D₂O, AcOD-d₄) with a catalyst Late-stage intermediate or final product Mechanistic studies of C-H activation/functionalization acs.org

| Labeled Precursors | Deuterated pyridine, deuterated aryl halides | Early-stage in the synthesis | Regio- and stereoselective incorporation into the piperidine core researchgate.net |

Molecular and Spectroscopic Characterization of 1 3 Chloro Phenyl Piperidin 4 Ylamine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR Techniques)

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-chlorophenyl group and the aliphatic protons of the piperidine (B6355638) ring. The protons on the substituted phenyl ring would appear as a complex multiplet system in the aromatic region (δ 6.7-7.3 ppm). The piperidine ring protons would exhibit signals in the aliphatic region, with those adjacent to the nitrogen atom (H-2 and H-6) shifted downfield (δ 3.0-3.8 ppm) compared to the other ring protons (H-3, H-4, H-5) which would appear further upfield (δ 1.5-3.0 ppm). The amine (NH2) protons would likely present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

13C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Six distinct signals are anticipated for the aromatic carbons, with the carbon atom attached to the nitrogen (C1') appearing significantly downfield (~151 ppm) and the carbon bearing the chlorine atom (C3') also showing a characteristic shift (~134 ppm). The piperidine ring is expected to show three signals corresponding to C-4, C-2/C-6, and C-3/C-5, reflecting the symmetry of the ring.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, confirming adjacent protons within the piperidine ring and the chlorophenyl group. HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the 1H and 13C spectra.

Table 1: Predicted 1H NMR Chemical Shifts for 1-(3-Chloro-phenyl)-piperidin-4-ylamine Data is predicted based on analysis of structurally similar compounds.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl H-2 6.9 - 7.0 t
Phenyl H-4 6.8 - 6.9 d
Phenyl H-5 7.2 - 7.3 t
Phenyl H-6 6.7 - 6.8 d
Piperidine H-2, H-6 (axial) 3.6 - 3.8 m
Piperidine H-2, H-6 (equatorial) 3.0 - 3.2 m
Piperidine H-4 (methine) 2.8 - 3.0 m
Piperidine H-3, H-5 (axial) 2.0 - 2.2 m
Piperidine H-3, H-5 (equatorial) 1.6 - 1.8 m

Table 2: Predicted 13C NMR Chemical Shifts for this compound Data is predicted based on analysis of structurally similar compounds. chemicalbook.commdpi.com

Carbon Atom Predicted Chemical Shift (δ, ppm)
Phenyl C-1 ~151.5
Phenyl C-2 ~118.9
Phenyl C-3 ~134.8
Phenyl C-4 ~114.5
Phenyl C-5 ~130.4
Phenyl C-6 ~115.7
Piperidine C-2, C-6 ~50.2
Piperidine C-4 ~49.5

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C11H15ClN2), the theoretical exact mass of the monoisotopic molecular ion [M]+• is 210.0924 Da. In practice, analysis using techniques like electrospray ionization (ESI) would likely detect the protonated molecule [M+H]+.

The fragmentation pattern observed in the mass spectrum provides structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the piperidine ring and the loss of the amine group. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak and chlorine-containing fragments (35Cl/37Cl ratio of approximately 3:1). massbank.eunih.gov

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C11H15ClN2
Theoretical Exact Mass [M]+• 210.0924 Da
Theoretical [M+H]+ 211.0997 Da

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups present in a molecule by measuring the vibrations of its bonds. rdd.edu.iq The spectra for this compound would show characteristic bands confirming its key structural features.

The IR spectrum is expected to display prominent N-H stretching vibrations from the primary amine group as two distinct bands in the 3300-3400 cm-1 region. scispace.com Aromatic C-H stretching bands would appear just above 3000 cm-1, while aliphatic C-H stretching from the piperidine ring would be observed just below 3000 cm-1. Other significant absorptions would include N-H bending (~1600 cm-1), aromatic C=C stretching (~1450-1590 cm-1), C-N stretching, and a strong band in the lower frequency region corresponding to the C-Cl stretch. scispace.com

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the C=C bonds of the aromatic ring.

Table 4: Predicted IR Absorption Bands for this compound Data is predicted based on analysis of structurally similar compounds. rdd.edu.iqscispace.com

Vibrational Mode Functional Group Predicted Wavenumber (cm-1)
N-H Stretch Primary Amine 3300 - 3400 (two bands)
C-H Stretch Aromatic 3000 - 3100
C-H Stretch Aliphatic (Piperidine) 2850 - 2980
N-H Bend Primary Amine 1590 - 1650
C=C Stretch Aromatic Ring 1450 - 1590
C-N Stretch Aryl-N, Alkyl-N 1250 - 1350

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformation. While no published crystal structure for this compound was identified, predictions can be made based on related structures.

The six-membered piperidine ring is expected to adopt a stable chair conformation to minimize torsional and steric strain. niscpr.res.in In this conformation, it is sterically favorable for the bulky 3-chlorophenyl group at the N-1 position and the amino group at the C-4 position to occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions. The crystal packing would likely be influenced by intermolecular hydrogen bonds formed between the amine group of one molecule and the nitrogen atoms of neighboring molecules, creating a stable supramolecular network.

Computational and Theoretical Investigations of 1 3 Chloro Phenyl Piperidin 4 Ylamine

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(3-Chloro-phenyl)-piperidin-4-ylamine, DFT calculations can elucidate its geometric parameters, vibrational frequencies, and electronic properties. researchgate.net Theoretical calculations using methods like B3LYP with basis sets such as 6-31+G(d,p) can provide an optimized molecular structure, which can be compared with experimental data if available. researchgate.netsci-hub.se

Key reactivity descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. sci-hub.senih.gov The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.netsci-hub.se A smaller energy gap suggests higher reactivity. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for understanding intermolecular interactions, including how the molecule might interact with a biological receptor. figshare.comnih.gov

Table 1: Typical DFT-Calculated Electronic Properties
ParameterDescriptionTypical Significance for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates regions prone to electrophilic attack; electron-donating ability.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates regions prone to nucleophilic attack; electron-accepting ability.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOReflects chemical reactivity and kinetic stability. sci-hub.se
Molecular Electrostatic Potential (MEP)3D map of charge distributionIdentifies sites for intermolecular interactions and potential hydrogen bonding. figshare.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to predict the interaction between a ligand, such as this compound, and a protein receptor's binding site. The process involves sampling various conformations of the ligand within the active site and scoring them based on their binding affinity. bohrium.comctu.edu.vn

For derivatives of piperidine (B6355638) and related structures, docking studies have been employed to predict interactions with various targets, including enzymes and receptors. nih.govnih.gov The scoring functions estimate the binding energy (e.g., in kcal/mol), where a lower value indicates a more favorable and stable interaction. bohrium.comnih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For instance, the amine group on the piperidine ring and the nitrogen atoms could act as hydrogen bond donors or acceptors, while the chlorophenyl ring can engage in hydrophobic or π-π stacking interactions. bohrium.com

Table 2: Example of Molecular Docking Results for Analogous Compounds
Protein Target ClassExample TargetTypical Binding Energy (kcal/mol)Potential Interactions
Cytochrome P450 EnzymesCYP3A4, CYP1A2-6.1 to -6.4Hydrophobic interactions with the chlorophenyl ring. bohrium.com
G-Protein Coupled ReceptorsSerotonin 5-HT2B, Muscarinic M2-5.1 to -5.4Hydrogen bonding via piperidine nitrogen/amine group. bohrium.com
KinasesJAK/STAT pathway proteinsNot specifiedBinding to ATP-binding pocket. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's behavior in a simulated physiological environment. nih.gov

For this compound, conformational analysis is crucial. Studies on related piperidine-4-one structures have shown that the piperidine ring typically adopts a stable chair conformation. niscpr.res.inasianpubs.orgnih.gov In this conformation, bulky substituents like the 3-chlorophenyl group tend to occupy the equatorial position to minimize steric hindrance. niscpr.res.inasianpubs.org MD simulations can confirm the preferred conformation of the molecule in solution and when bound to a target.

When applied to a ligand-protein complex, MD simulations can assess the stability of the interactions predicted by docking. nih.gov By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time (e.g., 100 ns), researchers can determine if the ligand remains stably bound within the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized analogues. nih.govresearchgate.net

For a series of analogues based on the this compound scaffold, a QSAR study would involve calculating various molecular descriptors. These can include electronic (e.g., Hammett sigma), hydrophobic (e.g., logP), steric (e.g., molar refractivity), and topological descriptors. nih.gov Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a predictive model. nih.govresearchgate.net

Such models can guide the rational design of novel analogues with potentially improved activity. For example, a QSAR model might indicate that increasing the hydrophobicity or placing an electron-donating group at a specific position on the phenyl ring could enhance the biological response. nih.gov

Table 3: Common Descriptors in QSAR Models for Piperidine/Piperazine Analogs
Descriptor TypeExample DescriptorProperty Represented
HydrophobiclogP / πLipophilicity, ability to cross cell membranes. nih.gov
ElectronicHammett constants (σ), Dipole MomentElectron-donating/withdrawing effects of substituents. nih.gov
StericMolar Refractivity (MR), STERIMOLSize and shape of substituents. nih.gov
TopologicalWiener Index, Kier & Hall IndicesMolecular connectivity and branching.
3D-QSAR FieldsMFA, CoMFA, CoMSIASteric and electrostatic fields around the molecule. nih.gov

In Silico ADMET Predictions for Preclinical Profiling (excluding safety/toxicity outcomes)

In silico ADMET (Absorption, Distribution, Metabolism, and Excretion) prediction models are used in the early stages of drug discovery to forecast the pharmacokinetic properties of a compound. rsc.org These predictions help to identify candidates with favorable drug-like properties before committing to costly synthesis and experimental testing. researchgate.netnih.gov

For this compound, various properties can be predicted using software and web-based tools that rely on QSAR and other computational models. frontiersin.org

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability. The "BOILED-Egg" model can also be used to visualize whether a compound is likely to be absorbed by the gastrointestinal tract and penetrate the blood-brain barrier (BBB). researchgate.net

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). High PPB can limit the amount of free drug available to act on its target.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound. frontiersin.org Identifying potential metabolic pathways is crucial for understanding the compound's half-life and potential drug-drug interactions. nih.gov

Excretion: Properties like total clearance can be estimated, providing an idea of how quickly the compound is removed from the body. frontiersin.org

Table 4: Representative In Silico ADME Predictions for Phenylpiperidine-like Scaffolds
ADME PropertyPredicted OutcomeSignificance
Human Intestinal Absorption (HIA)HighGood potential for oral absorption. frontiersin.org
Caco-2 PermeabilityHighIndicates good absorption across the intestinal wall. frontiersin.org
Blood-Brain Barrier (BBB) PenetrationLikely to penetrateSuggests potential for central nervous system activity. researchgate.net
CYP450 2D6 SubstrateNon-substrateLower likelihood of metabolism by this major drug-metabolizing enzyme. frontiersin.org
P-glycoprotein (P-gp) SubstrateLikely non-substrateLess susceptible to efflux pumps that remove drugs from cells.
Lipinski's Rule of Five0 violationsGood drug-likeness profile. researchgate.net

Virtual Screening and Chemogenomic Approaches for Target Identification

When the biological target of a compound is unknown, computational methods can be used to generate hypotheses. Virtual screening involves searching large databases of protein structures or compound libraries to identify potential targets or novel hits. ctu.edu.vnnih.gov

In a target-based virtual screening approach, this compound would be docked against a panel of known protein structures to identify those to which it binds with high affinity. ctu.edu.vn This can rapidly suggest potential mechanisms of action.

Alternatively, ligand-based virtual screening can be employed. This involves searching for known active compounds that are structurally or pharmacophorically similar to this compound. nih.gov If similar compounds are found, it is hypothesized that they may share the same biological target. The "Seed" compound's structure is used to probe large databases for molecules with a similar pharmacophore. nih.gov

Chemogenomics combines these approaches by systematically analyzing the interactions of a range of small molecules against a variety of protein targets. This can help to place this compound within a broader context of chemical-protein interactions, potentially uncovering novel targets and illuminating polypharmacological effects (the ability to modulate multiple targets).

Biological Activity and Mechanistic Elucidation of 1 3 Chloro Phenyl Piperidin 4 Ylamine Analogues

In Vitro Pharmacological Profiling

Receptor Binding and Functional Assays (e.g., Sigma Receptors, Monoamine Transporters, other G-Protein Coupled Receptors)

Analogues of 1-(3-Chloro-phenyl)-piperidin-4-ylamine have demonstrated significant affinity for sigma receptors, which are recognized as unique non-opioid binding sites within the central nervous system. nih.gov Studies on structurally related piperidine (B6355638) and piperazine derivatives have highlighted their potent interactions with both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. For instance, certain piperidine derivatives have been synthesized as selective sigma receptor (SR) ligands, and their binding affinities have been systematically measured. unict.it The basic piperazine and piperidine moieties are considered crucial structural elements for high affinity at sigma receptors. unict.it

In the context of monoamine transporters, chlorophenylpiperazine analogues have been identified as high-affinity ligands for the dopamine transporter (DAT). nih.gov Specifically, 1-(3-chlorophenyl)-4-phenethylpiperazine showed a preferential and high affinity for DAT. nih.gov This interaction with DAT is a key characteristic of compounds that can modulate dopaminergic neurotransmission.

Furthermore, these analogues have been investigated for their activity at various G-protein coupled receptors (GPCRs). Structure-activity relationship studies on a homopiperazine analog of haloperidol, which shares structural similarities, revealed significant binding affinity at dopamine (D₂, D₃, D₄) and serotonin (5HT₁A, 5HT₂A) receptor subtypes. nih.govresearchgate.net The replacement of the piperidinol moiety in haloperidol with a homopiperazine ring significantly influences the binding profile at these receptors. nih.gov

Enzyme Inhibition/Activation Studies (e.g., Cholinesterases, Specific Kinases, Hydrolases)

Derivatives of the piperidine scaffold have been extensively studied as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several novel piperidine alkaloids and their semi-synthetic analogues have been designed and shown to inhibit rat brain acetylcholinesterase with IC₅₀ values in the micromolar range. nih.gov For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as a potent anti-AChE inhibitor with an IC₅₀ value of 5.7 nM and demonstrated a selective affinity 1250 times greater for AChE than for BuChE. nih.gov The N-benzylpiperidine fragment is known to interact with the catalytic active site of the AChE enzyme. acgpubs.org

In the realm of protein kinase inhibition, which is a critical target in oncology, piperazine and piperidine derivatives have also been explored. ed.ac.uk For instance, 3-(piperazinylmethyl)benzofuran derivatives have been identified as novel type II CDK2 inhibitors, with some compounds showing potent inhibitory activity in the nanomolar range. nih.gov Additionally, a thiophenecarboxamide urea derivative containing a piperidine moiety, AZD7762, was developed as a potent inhibitor of checkpoint kinase 1 (CHK1). acs.org Another study led to the discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363) as an orally bioavailable and potent inhibitor of Akt kinases. nih.gov

Studies on other enzymes have shown that certain azinane triazole-based derivatives of piperidine can act as inhibitors of α-glucosidase, urease, and lipoxygenase. nih.gov

Cellular Pathway Modulation Assays (e.g., Impact on Signaling Cascades in non-human cells)

The interaction of this compound analogues with GPCRs and protein kinases suggests their potential to modulate various intracellular signaling cascades. The inhibition of kinases such as CHK1 and Akt directly impacts cell cycle regulation and apoptosis pathways. acs.orgnih.gov For example, inhibition of CHK1 can abrogate DNA damage-induced cell cycle arrest, leading to mitotic catastrophe and cell death in cancer cells. acs.org The modulation of GPCRs can influence a wide array of signaling pathways, including those mediated by cyclic AMP (cAMP) and phosphatidylinositol 3-kinase (PI3K). researchgate.net The functional dynamics of GPCRs, including allosteric modulation and biased agonism, offer sophisticated routes for drug discovery and the targeted modulation of cellular signaling. nih.gov While direct evidence for the specific modulation of signaling cascades by this compound in non-human cells is limited in the provided context, the known interactions of its analogues with key regulatory proteins strongly imply such effects.

Antiproliferative Activity in Cancer Cell Lines (non-human origin)

A number of studies have highlighted the antiproliferative properties of piperidine and piperazine derivatives against various cancer cell lines. For instance, certain 1,3,4-thiadiazole compounds combined with substituted piperazines have demonstrated cytotoxicity against MCF-7 and HepG2 cancer cells, with IC₅₀ values in the low micromolar range. nih.gov The introduction of a piperazine ring through an acetamide linker was found to be advantageous for the antiproliferative activity. nih.gov

Novel bispidine derivatives, which are structurally related to piperidines, have also been shown to possess antiproliferative properties by accelerating polyamine catabolism in cancer cells. mdpi.com Some of these compounds were able to induce apoptosis more effectively in cancer cells (HepG2) than in normal fibroblasts (WI-38). mdpi.com

Furthermore, indole-aryl-amide derivatives containing a piperidine moiety have been evaluated for their in vitro cytotoxicity against a panel of tumor cell lines, with some compounds showing good activity. mdpi.com The antiproliferative activity of platinum complexes containing a cis-1,3-diaminocycloalkane moiety also highlights the potential of cyclic amine structures in cancer therapy, with some complexes showing selectivity toward tumor cells over non-tumorigenic normal cells. nih.gov

Antimicrobial Activity against Pathogenic Strains (bacterial/fungal)

The piperidine scaffold is a common feature in compounds exhibiting antimicrobial activity. Various piperidin-4-one derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities. biomedpharmajournal.org These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. biomedpharmajournal.orgresearchgate.net For example, thiosemicarbazone derivatives of piperidin-4-one demonstrated enhanced antifungal activity compared to the parent piperidin-4-one. biomedpharmajournal.org

Other studies have reported the synthesis of new piperidine derivatives that were active against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) bacteria. biointerfaceresearch.com Additionally, imidazo[4,5-b]pyridine derivatives incorporating a piperidine moiety have been described as powerful antibacterial agents against Bacillus and Staphylococcus aureus, and also possess antimycotic activity against Aspergillus flavus. mdpi.com The mechanism of action for some antimicrobial piperidine derivatives is thought to involve the inhibition of essential microbial enzymes. nih.gov

Structure-Activity Relationship (SAR) Derivations

The biological activity of this compound analogues is significantly influenced by their structural features. SAR studies have provided valuable insights into the chemical modifications that enhance potency and selectivity for various targets.

For receptor binding , the nature and position of substituents on the phenyl ring, as well as the nature of the linker and the basic amine moiety, are critical. In chlorophenylpiperazine analogues, the presence and position of the chloro substituent on the phenyl ring play an important role in the binding affinity for both sigma receptors and dopamine transporters. nih.govnih.gov For dopamine D4 receptor affinity, a terminal benzamide fragment on the alkyl chain of 1-aryl-piperazines was found to be a key structural feature.

Regarding enzyme inhibition , SAR studies of piperidine-based cholinesterase inhibitors have shown that the N-benzyl group is a key element for interaction with the enzyme's active site. nih.gov The rigidity of the molecule, as seen in analogues where the side chain is constrained within a ring system, can also lead to more potent activity. nih.gov For kinase inhibitors, the specific geometry and hydrogen bonding capabilities of the piperidine ring and its substituents are crucial for fitting into the ATP-binding pocket of the target kinase. acs.orgnih.gov

The anaesthetic and analgesic properties of aromatic ring-substituted ketamine esters, which are structurally related, have also been subjected to SAR analysis. mdpi.com These studies revealed that the position and electronic properties of the substituent on the aromatic ring significantly impact activity. For instance, 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts, and a chloro substituent was often favorable. mdpi.com

In the context of antimicrobial activity , the addition of specific functional groups, such as a thiosemicarbazone moiety to a piperidin-4-one core, has been shown to enhance antifungal efficacy. biomedpharmajournal.org

Influence of Chlorophenyl Substitution Pattern and Halogen Position

The substitution pattern of the chlorine atom on the phenyl ring is a critical determinant of biological activity. Studies on various analogues have demonstrated that the position of the halogen significantly influences the compound's efficacy.

For instance, in a series of 1,2,4-triazine derivatives bearing a piperazine moiety, compounds with a 3-chlorophenyl substitution were found to be promising antiproliferative agents against MCF-7 breast cancer cells. nih.gov This highlights the importance of the meta position for this specific activity. Similarly, another study on novel sulfonamide derivatives designed as bactericides found that the position of the chlorine atom on the benzene ring impacted antibacterial potency. The study revealed the following order of activity against Xanthomonas oryzae pv. oryzae (Xoo): 3-Cl > 2-Cl > 4-Cl. mdpi.com

Furthermore, the presence and nature of halogen substituents are crucial. In a series of piperidinol analogs evaluated for anti-tuberculosis activity, the presence of both a 4-Chloro and a 3-Trifluoromethyl (CF3) group on the phenyl ring was found to be important for activity. nih.gov Removal of either of these groups was detrimental to the compound's potency. nih.gov Research on sulfonamide derivatives also indicated that introducing a second halogen to the benzene ring, creating a disubstituted pattern (e.g., 2,4-diCl), generally reduced the biological activity compared to monosubstituted analogues. mdpi.com

Compound SeriesSubstitution PatternObserved Biological Activity
1,2,4-Triazine Derivatives3-ChlorophenylPromising antiproliferative activity nih.gov
Sulfonamide Derivatives3-ChlorophenylHighest antibacterial activity against Xoo mdpi.com
Sulfonamide Derivatives2,4-DichlorophenylReduced antibacterial activity mdpi.com
Piperidinol Analogs4-Chloro, 3-CF3-phenylImportant for anti-tuberculosis activity nih.gov

Modifications on the Piperidine Nitrogen and their Effect on Activity

Modifications to the nitrogen atom of the piperidine ring have been extensively explored to modulate the pharmacological properties of these analogues. Substituting the hydrogen atom with various chemical moieties can drastically alter the compound's biological effects.

In one study, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives were synthesized with different substituents at the piperidine nitrogen. These modifications led to compounds exhibiting significant analgesic and, in some cases, hypotensive activity in animal models. nih.gov Another area of investigation involves the introduction of a sulfonyl group. The synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives included analogues with a (3-chlorophenyl)sulfonyl group attached to the piperidine nitrogen, which were evaluated for anti-angiogenic properties. nih.gov

The nature of the linkage to the piperidine nitrogen is also critical. A study on a potent CB1 receptor antagonist, which has a carboxamide (-CO) group linked to the piperidine nitrogen, investigated the effect of replacing this group with a sulfonamide (-SO2) moiety. nih.gov This seemingly minor change resulted in a complete loss of CB1 receptor antagonism, demonstrating the high chemical specificity required for this particular biological target. nih.gov

Impact of Substitutions at the Piperidine 4-Position (Amine and its Derivatives)

The amine group at the 4-position of the piperidine ring is a key site for chemical modification to develop derivatives with diverse biological activities. The primary amine can be transformed into a wide range of functional groups, including amides, sulfonamides, and ureas, each imparting different properties to the parent molecule.

For example, the development of factor Xa inhibitors has utilized piperidine diamine derivatives, where modifications at the 4-amino position are crucial for anticoagulant activity. researchgate.net In another study focused on anti-tuberculosis agents, the 4-amino group was replaced by a tertiary hydroxyl group. nih.gov The structure-activity relationship analysis revealed that this hydroxyl group has a significant effect on the compound's activity against Mycobacterium tuberculosis. nih.gov

The versatility of the 4-amino position allows for the attachment of larger, more complex moieties. For instance, piperidine-4-carboxamide derivatives, where the 4-amino group is part of an amide linkage to a larger chemical scaffold, have been synthesized and evaluated as potential anti-angiogenic and anticancer agents. nih.gov

Conformational Preferences and Stereochemical Effects on Biological Potency

The three-dimensional arrangement of atoms (stereochemistry) and the preferred spatial orientation (conformation) of this compound analogues play a vital role in their interaction with biological targets. The rigid structure of the piperidine ring can exist in different conformations, such as chair and boat forms, which can influence how the molecule binds to a receptor or enzyme.

The stereochemistry of substituents on the piperidine ring can lead to significant differences in biological potency. In the development of anti-tuberculosis piperidinol analogs, chiral epoxides were used to create specific stereoisomers. nih.gov The resulting compounds, such as 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol and its (S)-enantiomer, demonstrated good anti-tuberculosis activity, indicating that the specific stereochemical configuration is compatible with the biological target. nih.gov

In Vivo Preclinical Studies (Non-Human Models)

Preclinical studies in non-human models are essential for evaluating the potential therapeutic effects of this compound analogues. These studies provide insights into the pharmacodynamics of the compounds and their efficacy in various disease models.

Pharmacodynamic Evaluations in Animal Models (e.g., Central Nervous System activity, anti-inflammatory, antioxidant responses)

Analogues of this compound have shown a range of activities in the central nervous system (CNS) in animal models.

Analgesic and Antinociceptive Effects : A series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives demonstrated significant analgesic activity in male Wistar rats when tested using a thermal stimulus (tail flick test). nih.gov Similarly, [(3-chlorophenyl)piperazinylpropyl]pyridazinone analogues showed potent antinociceptive properties in the mouse hot-plate test, with an efficacy comparable to morphine. nih.gov The mechanism for some of these compounds appears to involve the noradrenergic and/or serotoninergic systems. nih.gov

Antiseizure Activity : In a mouse model, alaninamide derivatives featuring a 3,4-dichlorophenyl substitution demonstrated the highest protection (75%) in the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.gov

Other CNS Effects : Some 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives were also found to produce a reduction in blood pressure in normotensive rats. nih.gov

The broader class of piperidine derivatives has been associated with a wide spectrum of biological activities, including anti-inflammatory responses. researchgate.net

Exploratory Studies on Specific Disease Models (e.g., neurodegenerative, infectious diseases, cancer models)

The structural scaffold of this compound has been incorporated into molecules tested in various disease models.

Neurodegenerative Diseases : Piperidine derivatives are being investigated for neurodegenerative conditions like Alzheimer's disease. researchgate.net Novel piperidine derivatives have been reported to show dual inhibitory activity against acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ), two key targets in Alzheimer's therapy. nih.gov

Infectious Diseases : Analogues have shown promise against a range of pathogens.

Antibacterial : Sulfonamide derivatives containing a piperidine moiety have been developed as bactericides. mdpi.com Other piperidine derivatives have demonstrated moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis. scielo.br

Antifungal : Piperidine-based 1,2,3-triazolylacetamide derivatives were found to induce apoptosis and cell cycle arrest in the pathogenic fungus Candida auris. researchgate.net

Anti-tuberculosis : A library of piperidinol analogs was screened for anti-tuberculosis activity, leading to the identification of compounds with good potency against Mycobacterium tuberculosis. nih.gov

Cancer Models : The piperidine moiety is a common feature in the design of anticancer drugs. nih.gov

Antiproliferative Activity : 1,2,4-Triazine derivatives with 3-chlorophenyl substitutions were identified as promising antiproliferative agents against MCF-7 breast cancer cells. nih.gov

Anti-angiogenic Activity : Novel N-(4-methyl-3-((4-pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were shown to efficiently block the formation of blood vessels in an in vivo chick chorioallantoic membrane (CAM) model, suggesting potential as anti-angiogenic agents. nih.gov

Disease ModelCompound TypeFinding in Animal/In Vivo Model
Neurodegenerative Novel Piperidine DerivativesDual inhibition of AChE and Aβ aggregation nih.gov
Infectious Disease Sulfonamide-PiperidinesBactericidal activity mdpi.com
Infectious Disease Piperidinol AnalogsGood anti-tuberculosis activity nih.gov
Cancer 1,2,4-Triazine-PiperazinesAntiproliferative against breast cancer cells nih.gov
Cancer Piperidine-4-carboxamidesBlocked blood vessel formation in CAM model nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 1 3 Chloro Phenyl Piperidin 4 Ylamine

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) for Purity and Quantitative Analysis

No specific HPLC or GC methods have been published for the purity and quantitative analysis of 1-(3-Chloro-phenyl)-piperidin-4-ylamine. For related compounds, such as piperidine (B6355638) derivatives, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common technique. A hypothetical method would likely involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol), run in either isocratic or gradient mode. Detection would typically be performed using a UV detector.

Gas chromatography could also be a viable technique, particularly for purity analysis. However, due to the primary amine functional group, which can cause peak tailing and poor chromatographic performance on standard non-polar columns, derivatization would likely be necessary to improve volatility and reduce active site interactions. researchgate.net

Mass Spectrometry-Based Detection and Identification (e.g., LC-MS/MS, GC-MS)

Specific mass spectra and fragmentation patterns for this compound are not available in public spectral libraries. For analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the compound would be expected to ionize efficiently in positive electrospray ionization (ESI+) mode, forming a protonated molecule [M+H]⁺. A theoretical analysis suggests that collision-induced dissociation (CID) would likely lead to fragmentation of the piperidine ring and cleavage of the bond between the phenyl ring and the piperidine nitrogen.

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, electron ionization (EI) would produce a molecular ion peak and characteristic fragment ions. As with GC, derivatization of the primary amine would be a prerequisite for robust analysis to prevent thermal degradation and improve chromatographic peak shape. iu.edu

Development of Derivatization Protocols for Enhanced Analytical Sensitivity and Selectivity

There are no derivatization protocols developed specifically for this compound. However, general methods for derivatizing primary amines are well-established and could be adapted. libretexts.org These techniques are crucial for improving chromatographic behavior and enhancing detector response, especially for GC and HPLC-UV or fluorescence detection.

Common derivatization strategies for primary amines include:

Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) to replace the amine's labile hydrogen with an acyl group. This increases volatility for GC analysis and can introduce a fluorophore for sensitive detection. iu.edu

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives suitable for GC-MS. iu.edu

Reaction with Chloroformates: Alkyl chloroformates are effective for derivatizing amines for GC analysis. researchgate.net

Labeling for HPLC: For HPLC, derivatizing agents that introduce a chromophore or fluorophore are used to enhance sensitivity. Reagents like dansyl chloride or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) react with primary amines to yield highly fluorescent products. nih.govnih.gov

A hypothetical derivatization protocol would involve optimizing the reaction conditions (e.g., reagent, solvent, temperature, and time) and validating the stability and yield of the resulting derivative.

Bioanalytical Method Development for Biological Matrix Analysis (Non-Human Origin)

No bioanalytical methods for the detection of this compound in non-human biological matrices (e.g., rat plasma, urine, or tissue) have been reported. The development of such a method, likely using LC-MS/MS for its high sensitivity and selectivity, would be a critical step in preclinical research.

The process would involve:

Sample Preparation: Developing a robust extraction technique to isolate the analyte from the complex biological matrix. Common methods include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatography: Optimizing the separation of the analyte from endogenous matrix components to minimize ion suppression or enhancement effects.

Mass Spectrometry: Selecting appropriate precursor and product ion transitions for Multiple Reaction Monitoring (MRM) to ensure selective and sensitive quantification.

Validation: A thorough method validation according to regulatory guidelines would be required, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.

While a sensitive LC-MS/MS method has been developed for a metabolite of haloperidol, 4-(4-chlorophenyl)-4-hydroxypiperidine, in rat biological samples, this method would require significant modification and complete re-validation for this compound. nih.gov

Future Perspectives and Research Directions for N Arylpiperidin 4 Ylamine Derivatives

Design of Next-Generation Analogues with Improved Potency and Selectivity

The development of novel analogues of 1-(3-Chloro-phenyl)-piperidin-4-ylamine with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a primary objective for medicinal chemists. Future design strategies will be heavily influenced by established principles of medicinal chemistry, including Structure-Activity Relationship (SAR) studies, bioisosteric replacement, and scaffold hopping.

A systematic exploration of the SAR of the N-arylpiperidin-4-ylamine core is fundamental. This involves the synthesis of analogues with modifications at three key positions: the N-aryl ring, the piperidine (B6355638) core, and the 4-amino substituent. For instance, substitution patterns on the N-aryl ring can be varied to probe interactions with specific sub-pockets of a target protein. The electrostatic properties of substituents on this ring can significantly influence binding affinity. nih.gov

Bioisosteric replacement and scaffold hopping are powerful techniques to discover novel chemical entities while retaining desired biological activity. researchgate.netnih.govresearchgate.netnih.gov These methods can be used to improve properties such as metabolic stability, solubility, or to circumvent patent-related issues. researchgate.netnih.gov For the N-arylpiperidin-4-ylamine scaffold, this could involve replacing the phenyl ring with various heterocycles or substituting the piperidine core with other saturated heterocycles to explore new chemical space and potentially uncover novel biological activities. blumberginstitute.org

Table 1: Strategies for Analogue Design
Modification StrategyRationaleExamples of Modifications
Structure-Activity Relationship (SAR)To systematically probe the effect of structural changes on biological activity and optimize interactions with the target.Varying substituents on the N-aryl ring (e.g., halogens, alkyl, alkoxy groups); substitution on the piperidine ring; acylation or alkylation of the 4-amino group. nih.govnih.gov
Bioisosteric ReplacementTo replace a functional group with another that has similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. nih.govReplacing the chlorophenyl group with other aryl or heteroaryl moieties (e.g., pyridyl, thienyl); substituting the amine with amides, sulfonamides, or ureas.
Scaffold HoppingTo replace the core molecular framework with a structurally different scaffold to identify novel chemotypes with similar biological activity but improved properties. nih.govresearchgate.netReplacing the piperidine ring with other cyclic amines like pyrrolidine or azepane; utilizing entirely different core structures identified through computational methods.

Exploration of Novel Biological Targets and Therapeutic Applications

While N-arylpiperazine derivatives, which are structurally related to N-arylpiperidin-4-ylamines, have been extensively studied for their effects on the central nervous system (CNS), particularly as ligands for dopamine and serotonin receptors, the therapeutic potential of the N-arylpiperidin-4-ylamine scaffold is far broader. nih.govmdpi.com Future research will likely focus on exploring novel biological targets and expanding the therapeutic applications of these compounds.

The versatility of the piperidine scaffold makes it a valuable component in drugs for a wide range of diseases, including cancer, infectious diseases, Alzheimer's disease, and neuropathic pain. nih.govencyclopedia.pub Derivatives have shown potential as anticancer agents by inducing apoptosis or senescence-like phenotypes in cancer cells. nih.govnih.gov There is also growing interest in their application as antimicrobial agents, with some analogues showing activity against multidrug-resistant bacteria. nih.gov

Emerging areas of investigation include the targeting of protein kinases, which are crucial in many signaling pathways and are often dysregulated in diseases like cancer. The adaptability of the piperidine scaffold makes it suitable for designing specific kinase inhibitors. pmarketresearch.com Furthermore, these derivatives could be explored as modulators of epigenetic targets or as ligands for less-studied G protein-coupled receptors (GPCRs), opening up new avenues for therapeutic intervention.

Table 2: Potential Novel Biological Targets and Applications
Therapeutic AreaPotential Biological TargetRationale
OncologyProtein Kinases (e.g., BTK), Hypoxia-Inducible Factor 1 (HIF-1)Piperidine scaffolds are foundational in many kinase inhibitors and can be designed to modulate cellular responses to hypoxia. nih.govpmarketresearch.com
Infectious DiseasesBacterial Enzymes (e.g., FabI), Viral ProteasesThe piperidine moiety can be incorporated into structures that inhibit essential microbial enzymes. nih.gov
Neurodegenerative DiseasesCholinesterases (AChE, BuChE), Sigma Receptors, Melatonin ReceptorsPiperidine derivatives are being developed as multi-target-directed ligands for complex diseases like Alzheimer's. nih.govresearchgate.net
Pain and InflammationIon Channels (e.g., Kv1.3), Cyclooxygenase (COX) enzymesThe scaffold can be used to design potent and selective ion channel blockers and anti-inflammatory agents. researchgate.netclinmedkaz.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for N-arylpiperidin-4-ylamine derivatives. These computational tools can accelerate the design-synthesize-test cycle by predicting the biological activity and pharmacokinetic properties of novel compounds before they are synthesized. pmarketresearch.com

Predictive modeling, using algorithms like Quantitative Structure-Activity Relationship (QSAR), can be employed to build models that correlate the structural features of N-arylpiperidin-4-ylamine analogues with their biological activities. This allows for the in silico screening of large virtual libraries to prioritize the most promising candidates for synthesis.

Furthermore, generative AI models can be used for de novo drug design, creating entirely new molecular structures based on the N-arylpiperidin-4-ylamine scaffold that are optimized for binding to a specific biological target. AI can also predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process.

Table 3: AI and Machine Learning in N-Arylpiperidin-4-ylamine Research
AI/ML ApplicationDescriptionPotential Impact
Predictive Bioactivity Modeling (QSAR)Develops models to predict the potency and selectivity of new analogues based on their chemical structure.Reduces the number of compounds that need to be synthesized and tested, saving time and resources.
Virtual High-Throughput ScreeningScreens large virtual libraries of N-arylpiperidin-4-ylamine derivatives against various biological targets to identify potential hits.Facilitates the discovery of new biological targets and therapeutic applications for the scaffold. clinmedkaz.org
De Novo Drug DesignGenerates novel molecular structures with desired properties (e.g., high affinity, good selectivity) based on the piperidine core.Expands the chemical space around the N-arylpiperidin-4-ylamine scaffold, leading to the discovery of innovative drug candidates.
ADMET PredictionPredicts the pharmacokinetic and toxicity profiles of virtual compounds.Improves the success rate of drug candidates by identifying potential liabilities early in the design phase.

Development of Advanced Delivery Systems for Research Applications

To fully explore the biological potential of N-arylpiperidin-4-ylamine derivatives, especially for CNS targets, the development of advanced drug delivery systems is crucial. Overcoming the blood-brain barrier (BBB) is a significant challenge for many small molecules. taylorfrancis.comnih.gov Innovative delivery systems can enhance the transport of these compounds to their site of action, improve their bioavailability, and reduce systemic toxicity.

Liposomal nanoparticles are a versatile platform for drug delivery. nih.gov By encapsulating a derivative of this compound within a liposome, its solubility can be improved, and its circulation time in the body can be prolonged. nih.govsemanticscholar.org The surface of these liposomes can be functionalized with specific ligands (e.g., antibodies or peptides) to target specific cells or tissues, such as brain endothelial cells, to facilitate transport across the BBB. nih.gov

Other nanocarriers, such as polymeric nanoparticles and solid lipid nanoparticles, also offer promising strategies for targeted delivery. nih.gov Another approach is the development of prodrugs, where the parent compound is chemically modified to improve its physicochemical properties, such as lipophilicity, to enhance its ability to cross biological membranes. Once in the target tissue, the prodrug is converted back to the active compound. nih.gov

Table 4: Advanced Delivery Systems for Research
Delivery SystemMechanism of ActionPotential Advantages for Research
LiposomesEncapsulates the compound in a lipid bilayer, which can be surface-modified for targeted delivery. nih.govImproves solubility, protects the compound from degradation, and can be engineered to cross the BBB.
Polymeric NanoparticlesThe compound is entrapped within or adsorbed onto a biodegradable polymer matrix.Provides controlled and sustained release of the compound, reducing the need for frequent administration in preclinical studies. semanticscholar.org
ProdrugsA bioreversible derivative of the parent compound designed to have improved pharmacokinetic properties. nih.govEnhances permeability across biological membranes like the BBB and can improve oral bioavailability.
Intranasal DeliveryUtilizes the olfactory and trigeminal pathways to deliver drugs directly to the CNS, bypassing the BBB. dovepress.comOffers a non-invasive method for achieving rapid and direct brain delivery for CNS-active derivatives. dovepress.com

Role as Chemical Probes for Illuminating Biological Pathways

Beyond their therapeutic potential, N-arylpiperidin-4-ylamine derivatives can be developed into valuable chemical probes to study biological systems. A chemical probe is a small molecule used to characterize the function of proteins and elucidate their role in biological pathways. rsc.org

By modifying the this compound structure with specific tags, researchers can create powerful tools for chemical biology. For example, attaching a fluorescent dye to the molecule allows for the visualization of its target protein within cells using techniques like confocal microscopy. nih.govunistra.frcmu.edu This can provide insights into receptor localization, trafficking, and internalization. nih.gov

Alternatively, a biotin tag can be incorporated into the structure. nih.gov Biotinylated probes can be used in pull-down assays coupled with mass spectrometry to identify the protein targets of the compound, a process known as target deconvolution. This is particularly useful when the mechanism of action of a bioactive compound is unknown. These probes are especially valuable for studying challenging targets like GPCRs and ion channels. acs.orgbohrium.commoleculardevices.com

Table 5: N-Arylpiperidin-4-ylamine Derivatives as Chemical Probes
Type of ProbeModificationResearch Application
Fluorescent ProbeCovalent attachment of a fluorescent dye (e.g., fluorescein, rhodamine). nih.govReal-time imaging of target localization and dynamics in living cells; studying receptor trafficking and signaling. unistra.frnih.gov
Biotinylated ProbeIncorporation of a biotin moiety. nih.govTarget identification and validation through affinity purification and mass spectrometry; studying protein-protein interactions.
Photoaffinity ProbeInclusion of a photoreactive group that forms a covalent bond with the target upon UV irradiation.Covalently labels the binding site of the target protein, facilitating its identification and characterization.
Radiolabeled ProbeIncorporation of a radioisotope (e.g., ³H, ¹⁴C, ¹⁸F).Quantitative binding assays; in vivo imaging studies using Positron Emission Tomography (PET).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Chloro-phenyl)-piperidin-4-ylamine, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, describes a protocol using sodium t-butoxide as a base to facilitate coupling reactions, achieving an 86% yield. To optimize yields, researchers should:

  • Control reaction temperature (e.g., 30–40°C for layer separation) to minimize side reactions .
  • Use polar aprotic solvents (e.g., 2-methyltetrahydrofuran) to enhance solubility of intermediates .
  • Monitor reaction progress via TLC or HPLC to terminate reactions at peak product formation.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to confirm ≥98% purity, as per specifications in and .
  • Structural Confirmation : Employ 1^1H/13^13C NMR to verify the piperidine ring (δ 2.5–3.5 ppm for NH2_2 and δ 1.5–2.5 ppm for CH2_2 groups) and LC-MS for molecular weight validation (calc. 210.7 g/mol) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure ( ) .
  • First Aid : For accidental inhalation, administer oxygen and seek medical attention if respiratory distress occurs .
  • Storage : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., pH, temperature) to isolate variables. highlights discrepancies in kinase inhibition assays due to buffer composition .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements across labs .
  • Meta-Analysis : Cross-reference data from PubChem, patents (e.g., ), and peer-reviewed studies to identify consensus trends .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer :

  • Substitution Patterns : Modify the 3-chlorophenyl group ( ) or piperidine NH2_2 ( ) to assess impact on receptor binding. For example, replacing Cl with CF3_3 () enhances lipophilicity and CNS penetration .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like p38 MAP kinase ( ) or G-protein-coupled receptors .
  • Pharmacophore Mapping : Identify critical moieties (e.g., aromatic rings, hydrogen bond donors) using tools like Schrödinger’s Phase .

Q. How can researchers design assays to evaluate the compound’s mechanism of action in cancer or neurological models?

  • Methodological Answer :

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to quantify inhibition of p38 MAP kinase, as described in .
  • Apoptosis Studies : Treat cell lines (e.g., HeLa) and measure caspase-3 activation via flow cytometry ( ) .
  • Blood-Brain Barrier (BBB) Penetration : Employ in vitro BBB models (e.g., hCMEC/D3 cells) to assess permeability, leveraging the compound’s logP (~2.8) from .

Q. What analytical techniques are recommended for identifying degradation products or impurities in this compound?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions, then analyze via LC-MS/MS .
  • Impurity Profiling : Compare with known impurities in , such as 1-(3-Chloropropyl)-4-(3-chlorophenyl)-piperazine hydrochloride (CAS 52605-52-4), using reference standards .
  • Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) to separate and quantify degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.